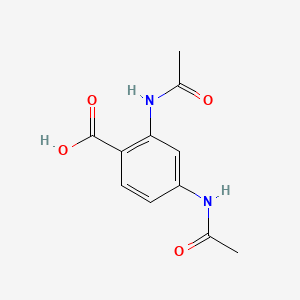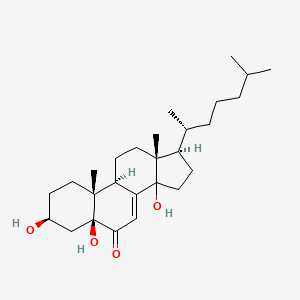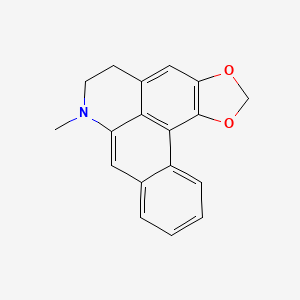
2alpha,17-Dimethyl testosterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17alpha,2alpha-Dimethyl-17beta-hydroxy-4-androsten-3-one is a 3-hydroxy steroid. It has a role as an androgen.
Scientific Research Applications
Receptor Binding Studies
- Androgen Receptors in Rat Liver : The testosterone derivative 7α,17α-dimethyl[17α-methyl 3 H] 19-nortestosterone has been used to estimate cytosolic androgen receptors in male rat liver, exhibiting binding characteristics similar to other synthetic testosterone derivatives. This compound also binds significantly to progesterone receptors (Bannister, Sheridan, & Losowsky, 1985).
Testosterone Derivative Studies
- Erythropoietic and Androgenic Activities : Various testosterone derivatives, including 7α, 17dimethyltestosterone, have been investigated for their erythropoietic, androgenic, and myogenic activities in orchiectomized rats. These studies measured wet weight and RNA concentrations in various glands and 59 Fe incorporation in red blood cells and bone marrow (Molinari & Rosenkrantz, 1971).
Steroid Synthesis and Effects
- Influence on Prostaglandin and Nitric Oxide Production : Research on bovine luteal cells has studied the effects of prostaglandin F(2alpha) and nitric oxide on steroid production, including testosterone. These studies provide insights into the regulatory roles of these compounds in bovine corpus luteum (Korzekwa et al., 2004).
- Development of Testosterone Prodrugs : Studies have been conducted on testosterone 17beta-N,N-dimethylglycinate hydrochloride as a potential prodrug for nasal delivery of testosterone, indicating its utility in the management of testosterone deficiency (Hussain et al., 2002).
Genetic and Hormonal Studies
- Disease Impacts of Testosterone Levels : Genetic determinants of testosterone levels have been studied, revealing significant differences between sexes and implications for metabolic diseases and cancer outcomes. This research underscores the importance of sex-specific genetic analyses in understanding the disease impacts of testosterone (Ruth et al., 2020).
Detection and Analysis Techniques
- ELISA for Detection in Serum : A homologous ELISA technique has been developed for detecting 17α Methyl testosterone in serum. This method has shown promising results in terms of sensitivity, affinity, and precision (Verma, Shrivastav, & Thakur, 2022).
- LC-MS/MS Method for Bovine Serum : A confirmatory method using LC-MS/MS has been developed for detecting testosterone in bovine serum, demonstrating high sensitivity and specificity (Wozniak et al., 2017).
properties
CAS RN |
5197-22-8 |
|---|---|
Product Name |
2alpha,17-Dimethyl testosterone |
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(2R,8R,9S,10R,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h11,13,15-17,23H,5-10,12H2,1-4H3/t13-,15-,16+,17+,19+,20+,21+/m1/s1 |
InChI Key |
QLPXACPMYLBLST-BRRPRDELSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@]4(C)O)C)C |
SMILES |
CC1CC2(C3CCC4(C(C3CCC2=CC1=O)CCC4(C)O)C)C |
Canonical SMILES |
CC1CC2(C3CCC4(C(C3CCC2=CC1=O)CCC4(C)O)C)C |
Other CAS RN |
5197-22-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(4-Fluorophenyl)-5-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]morpholine](/img/structure/B1206433.png)
![8-(2-Furanyl)-6-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B1206435.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] 2-(3-methoxyphenyl)-N-sulfooxy-ethanimidothioate](/img/structure/B1206436.png)
![1-[2-(dimethylamino)ethyl]-5-methoxy-N-methyl-2-indolecarboxamide](/img/structure/B1206437.png)









![2-[2-({Amino[bis(2-chloroethyl)amino]phosphoryl}oxy)ethyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1206455.png)